molecular formula C21H25N3O3 B5966975 (E)-2-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxyphenyl)but-2-enamide

(E)-2-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxyphenyl)but-2-enamide

Cat. No.: B5966975
M. Wt: 367.4 g/mol
InChI Key: RSUOQHSSPFAVFY-GVFZAWILSA-N
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Description

(E)-2-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxyphenyl)but-2-enamide is an organic compound that features a diazenyl group, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxyphenyl)but-2-enamide typically involves a multi-step process. One common method includes the diazotization of 4-butylaniline followed by coupling with 3-hydroxy-2-methoxybenzaldehyde under basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxyphenyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxyphenyl)but-2-enamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its diazenyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-2-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxyphenyl)but-2-enamide involves its interaction with specific molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups may also contribute to its activity by forming hydrogen bonds with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

Uniqueness

(E)-2-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxyphenyl)but-2-enamide is unique due to its combination of a diazenyl group, hydroxy group, and methoxyphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxyphenyl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-4-5-8-16-11-13-17(14-12-16)23-24-20(15(2)25)21(26)22-18-9-6-7-10-19(18)27-3/h6-7,9-14,25H,4-5,8H2,1-3H3,(H,22,26)/b20-15+,24-23?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUOQHSSPFAVFY-GVFZAWILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC(=C(C)O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)N=N/C(=C(\C)/O)/C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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